

Technical Support Center: Mechanisms of Fungal Resistance to AN2718

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Compound of Interest

Compound Name: AN2718

Cat. No.: B1667275

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antifungal agent **AN2718** (tavaborole).

Frequently Asked Questions (FAQs)

General

Q1: What is the mechanism of action of **AN2718**?

A1: **AN2718** is a benzoxaborole antifungal agent that inhibits fungal protein synthesis.^{[1][2]} It specifically targets the fungal cytoplasmic leucyl-tRNA synthetase (LeuRS), an enzyme essential for attaching the amino acid leucine to its corresponding transfer RNA (tRNA).^{[1][2]} **AN2718** utilizes a novel "oxaborole tRNA trapping" (OBORT) mechanism.^{[1][2]} It forms a stable adduct with the 3'-terminal adenosine of tRNA^{Leu} within the editing site of the LeuRS enzyme.^{[2][3]} This trapping of the tRNA in a non-productive conformation prevents the catalytic turnover of the enzyme, thereby inhibiting the synthesis of leucyl-tRNA^{Leu} and blocking protein synthesis.^[3]

Q2: What is the primary known mechanism of fungal resistance to **AN2718**?

A2: The primary and most well-characterized mechanism of fungal resistance to **AN2718** and other benzoxaboroles is the modification of the drug's target, the leucyl-tRNA synthetase (LeuRS) enzyme, through genetic mutations.^{[2][4]} These mutations typically occur in the gene encoding the LeuRS enzyme.

Troubleshooting Experimental Results

Q3: We are observing a higher than expected Minimum Inhibitory Concentration (MIC) for **AN2718** against our fungal isolates. What could be the cause?

A3: An elevated MIC for **AN2718** may indicate the presence of resistant mutants in your fungal population. The most likely cause is a mutation in the leucyl-tRNA synthetase (LeuRS) gene. Spontaneous resistance to tavaborole (**AN2718**) in *Trichophyton rubrum* has been observed to occur at a frequency of approximately 10⁻⁸.^{[5][6]} This frequency can increase by almost 100-fold if the fungal culture has been previously exposed to subinhibitory concentrations of the drug.^{[5][6]}

Q4: Do efflux pumps contribute to resistance to **AN2718**?

A4: Currently, there is no direct evidence to suggest that overexpression of common fungal efflux pumps, such as those from the ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters, is a primary mechanism of resistance to **AN2718**. While these pumps are a major cause of resistance to other antifungals like azoles, studies on **AN2718** resistance have primarily identified target-site mutations as the causative factor.^{[2][4][5][6]} However, for some novel benzoxaboroles, resistance mutations in genes related to protein prenylation have been identified, suggesting the possibility of other, non-LeuRS mediated resistance mechanisms for this class of compounds.^[1]

Q5: We have identified a potential **AN2718**-resistant mutant. How can we confirm that resistance is due to a mutation in the leucyl-tRNA synthetase (LeuRS) gene?

A5: To confirm that resistance is due to a mutation in the LeuRS gene, you can perform the following steps:

- Sequence the LeuRS gene: Isolate genomic DNA from both your resistant mutant and the susceptible parent strain. Amplify and sequence the entire open reading frame of the LeuRS gene from both strains.
- Compare the sequences: Align the LeuRS gene sequences from the resistant and susceptible strains to identify any nucleotide changes that result in amino acid substitutions.

- Perform site-directed mutagenesis: Introduce the identified mutation(s) into the LeuRS gene of the susceptible parent strain.
- Assess the phenotype: Determine the MIC of **AN2718** for the engineered mutant. If the engineered mutant exhibits an increased MIC compared to the wild-type strain, this confirms that the specific mutation in the LeuRS gene is responsible for the resistance.

Quantitative Data Summary

Table 1: In Vitro Resistance Frequency of *Trichophyton rubrum* to Tavaborole (AN2718)

Condition	Frequency of Resistant Mutants	Reference(s)
Spontaneous (no prior drug exposure)	~10 ⁻⁸	[5] [6]
Induced (10 transfers in 0.5x MIC)	~10 ⁻⁶	[5] [6]

Table 2: Increase in AN2718 MIC in Resistant *Trichophyton rubrum* Mutants

Mutant Type	Fold Increase in MIC	Reference(s)
Spontaneous and Induced Mutants	4- to 8-fold	[5] [6]

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

- Fungal isolate(s)

- **AN2718** stock solution (e.g., in DMSO)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- Sterile, humidified chamber

Procedure:

- Inoculum Preparation:
 - Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, mature culture.
 - Prepare a suspension of fungal conidia or yeast cells in sterile saline.
 - Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. This can be done by spectrophotometry at 530 nm, aiming for an optical density that corresponds to approximately $1-5 \times 10^6$ CFU/mL.
 - Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL in the wells of the microtiter plate.
- Drug Dilution:
 - Prepare a 2-fold serial dilution of **AN2718** in RPMI-1640 medium in the 96-well plate. The final concentrations should typically range from 0.015 to 16 $\mu\text{g/mL}$.
 - Include a drug-free well as a positive control for growth and a well with medium only as a negative control for sterility.
- Inoculation:
 - Add the prepared fungal inoculum to each well containing the drug dilutions and the positive control well.

- Incubation:
 - Incubate the plate at 35°C in a humidified chamber for 24-48 hours (for yeasts) or longer for dermatophytes, until growth is clearly visible in the positive control well.
- Reading the MIC:
 - The MIC is defined as the lowest concentration of **AN2718** that causes a significant inhibition of growth (typically $\geq 50\%$ reduction) compared to the drug-free control. This can be assessed visually or by reading the optical density at 490 nm.

Protocol 2: In Vitro Evolution of AN2718 Resistance

This protocol is adapted from studies on the in vitro evolution of resistance to antifungal agents. [\[5\]](#)[\[6\]](#)

Materials:

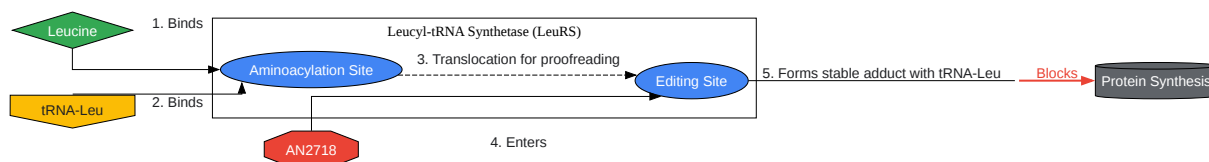
- Fungal isolate
- Sabouraud Dextrose Broth (SDB) or other suitable liquid medium
- Sabouraud Dextrose Agar (SDA) or other suitable solid medium
- **AN2718** stock solution
- Sterile culture tubes and Petri dishes

Procedure:

- Initial MIC Determination:
 - Determine the baseline MIC of **AN2718** for your fungal isolate using the protocol described above.
- Subinhibitory Passaging:
 - Inoculate the fungal isolate into a liquid medium containing **AN2718** at a subinhibitory concentration (e.g., 0.5x the initial MIC).

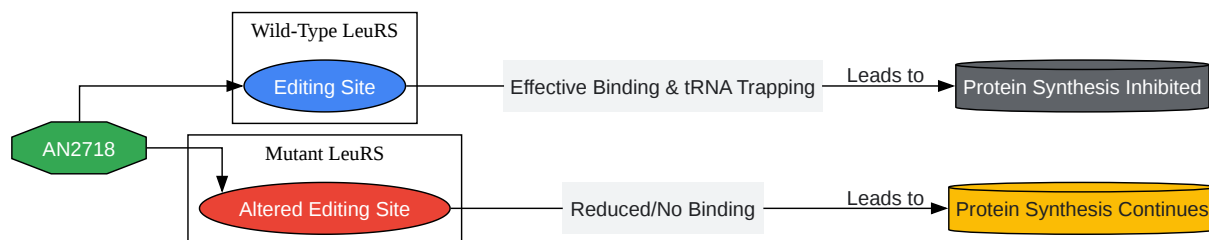
- Incubate the culture under appropriate conditions until it reaches a desired growth phase (e.g., stationary phase).
- Transfer an aliquot of this culture to a fresh liquid medium containing the same subinhibitory concentration of **AN2718**.
- Repeat this passaging for a set number of transfers (e.g., 10-20 transfers).
- Selection of Resistant Mutants:
 - After the final passage, plate a dense suspension of the fungal culture onto a solid medium containing a selective concentration of **AN2718** (e.g., 2x, 4x, or 8x the initial MIC).
 - Also, plate a dilution series of the culture onto drug-free medium to determine the total number of viable cells and calculate the frequency of resistant mutants.
 - Incubate the plates until colonies appear on the drug-containing plates.
- Confirmation and Characterization of Resistant Mutants:
 - Isolate individual colonies from the drug-containing plates.
 - Confirm their resistance by re-determining the MIC of **AN2718**. A stable, increased MIC compared to the parent strain indicates a resistant mutant.
 - Further characterize the resistant mutants by sequencing the LeuRS gene to identify potential mutations.

Visualizations



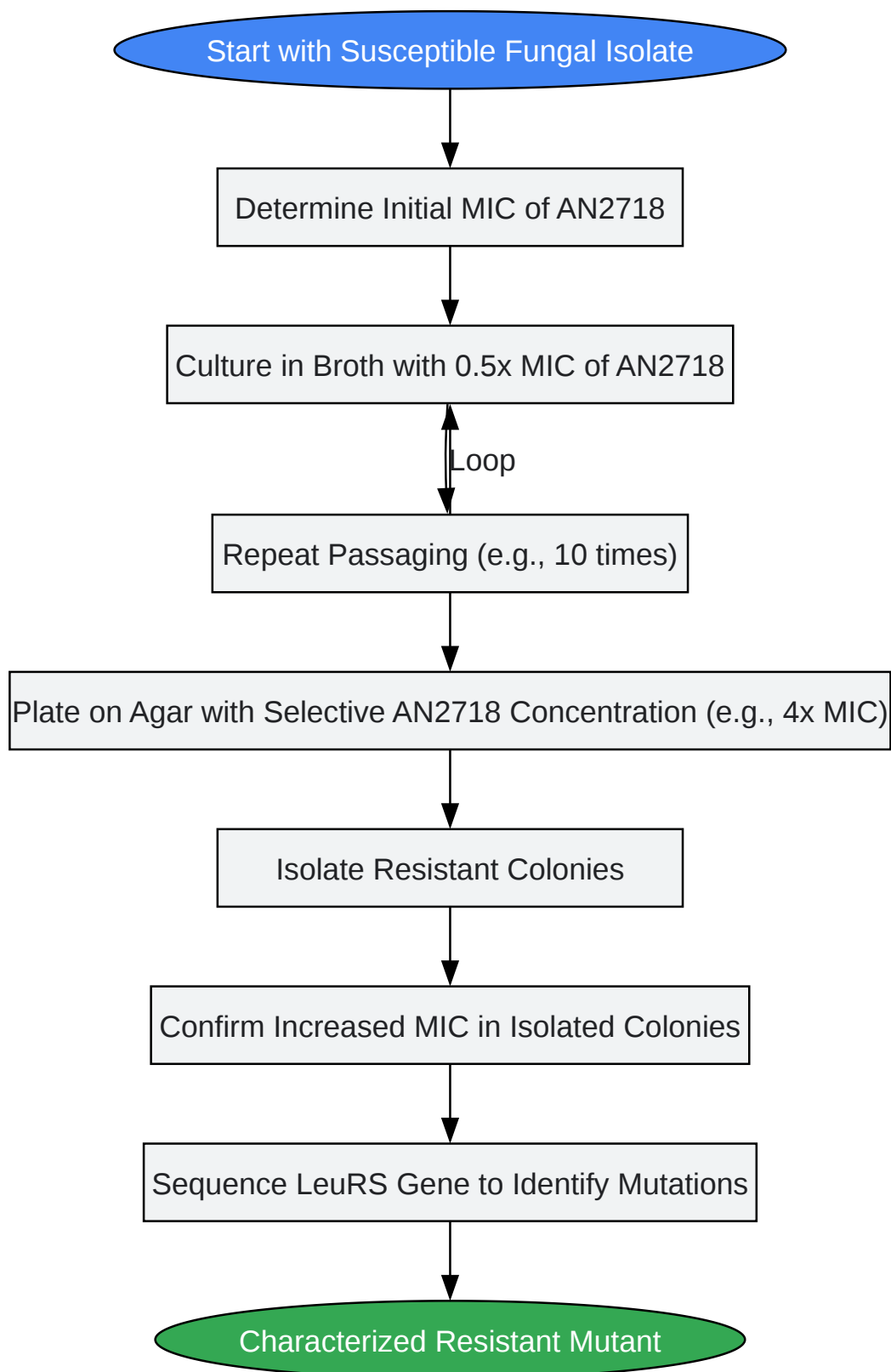
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Caption: Mechanism of action of **AN2718** via the OBORT mechanism.



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Caption: Target-site modification as a mechanism of resistance to **AN2718**.



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Caption: Experimental workflow for in vitro evolution of **AN2718** resistance.

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